molecular formula C17H13N5O2S B2866809 N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-39-8

N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2866809
CAS No.: 878066-39-8
M. Wt: 351.38
InChI Key: BALOVEYYKBBHQM-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a pyrazolopyrimidine derivative featuring a thioacetamide linker and a naphthalen-1-yl substituent.

Properties

CAS No.

878066-39-8

Molecular Formula

C17H13N5O2S

Molecular Weight

351.38

IUPAC Name

N-naphthalen-1-yl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13N5O2S/c23-14(19-13-7-3-5-10-4-1-2-6-11(10)13)9-25-17-20-15-12(8-18-22-15)16(24)21-17/h1-8H,9H2,(H,19,23)(H2,18,20,21,22,24)

InChI Key

BALOVEYYKBBHQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • **Formation of

Biological Activity

N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thioether group and a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C17H16N4OSC_{17}H_{16}N_4OS, with a molecular weight of approximately 344.40 g/mol. The presence of various functional groups suggests diverse reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
  • Antimicrobial Properties : Certain derivatives demonstrate activity against bacterial and fungal strains.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The thioether and carbonyl groups can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Interaction : The structural features may allow binding to specific receptors involved in disease pathways.
  • Cellular Uptake : The lipophilic nature of the naphthalene moiety may facilitate cellular penetration.

Anticancer Activity

A study by highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 0.20 to 0.35 μM. The study suggests that this compound could possess similar or enhanced activity due to its unique structure.

Anti-inflammatory Effects

In another investigation focusing on COX-II inhibitors, derivatives containing the pyrazolo scaffold demonstrated significant anti-inflammatory effects with IC50 values as low as 0.011 μM . This suggests that the compound may effectively modulate inflammatory responses through COX inhibition.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-(2-methoxyphenyl)-3-(naphthalen-1-yloxy)propan-1-oneSimilar aromatic ringsAnticancer activity
2-[3-(phenyl)-4-(pyrimidin)]acetamideContains pyrimidine ringAnti-inflammatory effects
5-benzylidene-thiazolidine derivativesThiazolidine coreAntimicrobial properties

This table illustrates the diversity in biological activities among structurally similar compounds, underscoring the unique potential of this compound.

Scientific Research Applications

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic molecule with potential pharmacological applications due to its unique structural attributes. It features a pyrazolo[3,4-d]pyrimidine core, a thioether linkage, and an acetamide group attached to a naphthalene moiety.

Note: There is a slight variation in the name of the compound provided in the search results: "2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide" versus "N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide". The search results refer to the former, which has a methoxyphenyl group at the 1 position of the pyrazolo[3,4-d]pyrimidine core. The latter does not.

Potential Applications

The potential applications of 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide span various fields:

  • Drug Discovery It can be utilized as a building block in synthesizing new drug candidates.
  • Material Science It can be explored for creating novel materials with specific properties.
  • Agrochemicals Analogs can be tested as potential pesticides or herbicides.

Interactions

Interaction studies are critical for understanding the pharmacodynamics of this compound. Preliminary investigations suggest that it may interact with multiple biological targets, including:

  • Enzymes It can act as an inhibitor or activator of specific enzymes.
  • Receptors It can bind to receptors, modulating their activity.
  • DNA It can interact with DNA, affecting gene expression.

Related Compounds

Several compounds share structural similarities with 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide :

  • Pyrazolo[4,3-d]pyrimidine derivatives
  • N -(naphthalen-1-yl)propanamide derivatives
  • Thiazole derivatives

These compounds have shown potential analgesic and anti-inflammatory activities . Pyrazole derivatives have also been evaluated for in vitro antimicrobial activities . Pyrazolo[4,3-d]pyrimidine derivatives have been evaluated for their in vitro antiviral activity .

Comparison with Similar Compounds

Core Structural Modifications

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name R₁ (Core Substituent) R₂ (Thioacetamide Substituent) Key Differences vs. Target Compound
Target Compound 4-oxo-4,5-dihydro N-(naphthalen-1-yl) Reference compound
1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones 1-phenyl 2-substitutedphenyl-2-oxoethyl Phenyl at R₁; oxoethyl at R₂ (lower lipophilicity)
HS38: (2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide 3-chlorophenyl Propanamide (shorter chain) Chlorine enhances electronegativity; shorter chain reduces steric bulk
2-((1-(2-hydroxy-2-phenylethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide 2-hydroxy-2-phenylethyl 2-morpholinophenyl Hydroxy group improves solubility; morpholine enhances hydrogen bonding

Key Observations :

  • Morpholine-containing analogs (e.g., compound 122 ) exhibit improved solubility due to polar oxygen atoms, whereas chloro-substituted derivatives (e.g., HS38 ) may enhance target affinity via electron-withdrawing effects.

Substituent Effects on Physicochemical Properties

Melting Points (Mp) and Molecular Weights (MW)

Compound ID Mp (°C) MW (g/mol) Substituent Impact
Target N/A ~450-500* Naphthyl increases MW and may lower Mp due to reduced crystallinity
122 193–194 506.58 Morpholinophenyl increases polarity, raising Mp
123 107–118 543.47 Chlorine atoms reduce Mp via steric hindrance to crystallization
118e 153–157 634.58 3-Chloroaniline substitution increases MW and intermolecular interactions

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